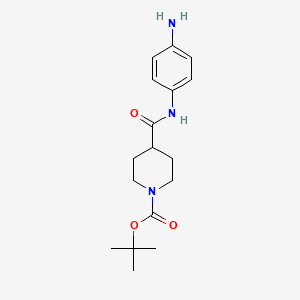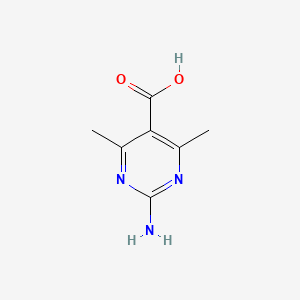
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one
Descripción general
Descripción
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromopropanoyl group attached to the indole ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its versatile chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the acylation of 1-methyl-2,3-dihydro-1H-indol-2-one with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reagents like LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Reagents like KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, or other biomolecules, thereby affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropionyl bromide: A related compound used in similar synthetic applications.
2-Bromopropionic acid: Another brominated compound with similar reactivity.
Bromoacetyl bromide: A compound with a similar bromine-containing acyl group.
Uniqueness
5-(2-bromopropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one is unique due to its indole core structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-(2-bromopropanoyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(13)12(16)8-3-4-10-9(5-8)6-11(15)14(10)2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZORQLLHKMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)
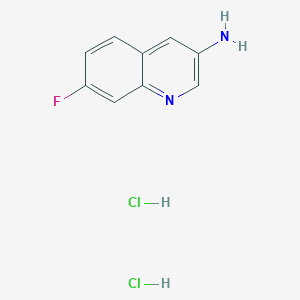

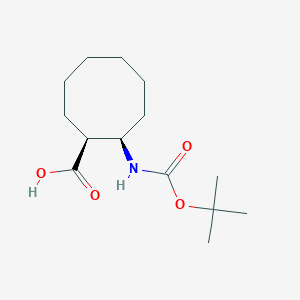

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)
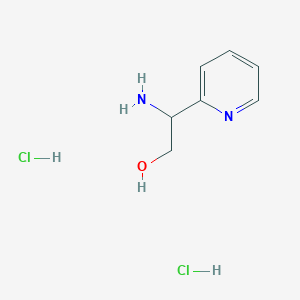
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)
